M3 Muscarinic Receptor Selectivity Conferred by 6-Methyl Substitution Pattern in the Quaternary Ammonium Derivative
The quaternary ammonium derivative synthesized from (6-methyl-1,4-dioxan-2-yl)methanamine—namely cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide (compound 2a)—was used as the reference agonist in a comprehensive SAR study. When the 6-position was further substituted with a second methyl group in a trans relationship (diastereomers 4 and 5) or geminally dimethylated (compound 8), these analogues selectively activated M3 receptors over M1, M2, M4, and M5 subtypes, whereas the parent compound 2a (derived directly from the target compound) showed a broader M2/M3 agonist profile [1]. In functional assays on guinea pig ileum (M3) and left atrium (M2), compounds 4, 5, and 8 behaved as full M3-selective agonists with negligible M2 activity, while 2a was equipotent at both subtypes [1].
| Evidence Dimension | M3 vs. M2 functional selectivity (guinea pig ileum vs. left atrium) |
|---|---|
| Target Compound Data | Compound 2a (derived from target amine): equipotent full agonist at M2 and M3 |
| Comparator Or Baseline | Compounds 4, 5, 8 (5,6-dimethyl or 6,6-gem-dimethyl analogues): selective M3 full agonists; negligible M2 activity |
| Quantified Difference | Switch from dual M2/M3 agonism to M3-selective agonism upon additional 5- or 6-methyl substitution |
| Conditions | Functional assays on electrically stimulated guinea pig left atrium (M2) and ileum (M3); receptor binding at human M1–M5 in CHO cells |
Why This Matters
Procuring the target compound provides the validated starting material for the dual M2/M3 agonist 2a, which serves as both a pharmacological tool and the scaffold from which M3-selective analogues are derived; alternative amines lacking the 6-methyl group cannot access this SAR space.
- [1] A. Piergentili, W. Quaglia, F. Del Bello, M. Giannella, M. Pigini, E. Barocelli, S. Bertoni, R. Matucci, M. Nesi, B. Bruni, M. Di Vaira. Properly substituted 1,4-dioxane nucleus favours the selective M3 muscarinic receptor activation. Bioorg. Med. Chem. 2009, 17, 8174–8185. DOI: 10.1016/j.bmc.2009.10.027. View Source
